molecular formula C17H20N2OS2 B2568444 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034294-23-8

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2568444
CAS No.: 2034294-23-8
M. Wt: 332.48
InChI Key: HWYVOIDUXXTJLX-UHFFFAOYSA-N
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Description

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N2OS2 and its molecular weight is 332.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is involved in various synthesis and characterization studies, contributing significantly to the field of chemical intermediates and materials science. For instance, its analogues have been utilized in the synthesis of organotin(IV) complexes, demonstrating potential antimicrobial activities and drug applications (Singh, Singh, & Bhanuka, 2016). Additionally, similar structures have been explored for their application in creating novel molecular structures with significant chemical properties, such as stable radicals in oligothiophenes for electronic applications (Chahma, Riopel, & Arteca, 2021).

Molecular Structure and Docking Studies

The molecular structures of compounds bearing resemblance to the chemical have been extensively studied, highlighting their utility in understanding the interaction with biological receptors and potential drug design. For example, studies have elucidated the crystal structures of related compounds, providing insights into their molecular behavior and interaction potential with biological targets (Murray, Biros, & Laduca, 2014). Additionally, docking studies have been conducted to explore the binding affinities and interaction modes of similar molecules with receptors, offering valuable information for drug development processes (Shahana & Yardily, 2020).

Antimicrobial and Antioxidant Activities

Compounds structurally related to (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone have been evaluated for their antimicrobial and antioxidant properties. Research has demonstrated that such molecules exhibit promising antibacterial and antioxidant activities, making them potential candidates for pharmaceutical applications. For instance, organotin(IV) derivatives of similar structures have shown better antibacterial activities, suggesting their viability as drugs (Singh, Singh, & Bhanuka, 2016). Furthermore, derivatives with bromine substitutions have exhibited effective antioxidant power, indicating their potential in combating oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c20-17(14-4-9-21-12-14)18-6-1-15(2-7-18)19-8-3-16-13(11-19)5-10-22-16/h4-5,9-10,12,15H,1-3,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYVOIDUXXTJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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